molecular formula C14H22O4 B1251845 Pathylactone A

Pathylactone A

Cat. No. B1251845
M. Wt: 254.32 g/mol
InChI Key: IAQWIMUGUMQBNL-FRJFDASCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pathylactone A is a natural product found in Paralemnalia thyrsoides with data available.

Scientific Research Applications

Discovery and Structural Characterization

Pathylactone A was first identified in the soft coral Paralemnalia thyrsoides. It is a unique norsesquiterpene with a γ-spitolactone moiety. Its isolation and structural elucidation provided insights into the diversity of marine natural products and their complex structures (Jingyu. Su, Y. Zhong, & L. Zeng, 1993).

Synthesis Efforts

Synthetic approaches to recreate Pathylactone A have been explored to understand its structural complexity and potential applications. One study successfully synthesized Pathylactone A, demonstrating the feasibility of synthesizing complex marine natural products in the lab (F. Coelho & Gaspar Diaz, 2002). Additionally, the enantioselective synthesis of 1-epi-pathylactone A, a variant of Pathylactone A, was achieved, highlighting advances in asymmetric synthesis techniques (A. Chanu, I. Safir, R. Basak, A. Chiaroni, & S. Arseniyadis, 2007).

Biological Activity

Research has indicated that Pathylactone A exhibits biological activity. It was found to inhibit the protein expression of pro-inflammatory inducible nitric oxide synthase (iNOS) in a murine macrophage-like cell line. This suggests potential anti-inflammatory applications for Pathylactone A (Zhi‐Jun Zhang, Wu-Fu Chen, Bo-Rong Peng, Z. Wen, & P. Sung, 2018).

properties

Product Name

Pathylactone A

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

(5R,6R,7S,10R)-10-hydroxy-6,7-dimethyl-6-(2-oxopropyl)-1-oxaspiro[4.5]decan-2-one

InChI

InChI=1S/C14H22O4/c1-9-4-5-11(16)14(7-6-12(17)18-14)13(9,3)8-10(2)15/h9,11,16H,4-8H2,1-3H3/t9-,11+,13+,14-/m0/s1

InChI Key

IAQWIMUGUMQBNL-FRJFDASCSA-N

Isomeric SMILES

C[C@H]1CC[C@H]([C@]2([C@]1(C)CC(=O)C)CCC(=O)O2)O

Canonical SMILES

CC1CCC(C2(C1(C)CC(=O)C)CCC(=O)O2)O

synonyms

1-epi-pathylactone A
pathylactone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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